IMP 243

Proteasome Inhibition Enzyme Kinetics Cancer Therapeutics

Researchers confronting bortezomib resistance in multiple myeloma need proteasome inhibitors with novel mechanisms. IMP 243 is a covalent 20S proteasome inhibitor with β5 subunit selectivity, maintaining potency where BTZ fails. • Irreversible Michael addition to catalytic Thr1-mechanistically distinct from reversible inhibitors like bortezomib • Low cross-resistance profile in BTZ-resistant MM models (3.2-4.3 fold IC50 shift vs. parental lines) • Cryo-EM structural data available to guide rational SAR and structure-based drug design Supplied with ≥95% purity; shipped ambient for preclinical studies worldwide.

Molecular Formula C57H86N20O14S2
Molecular Weight 1339.6 g/mol
Cat. No. B15137161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMP 243
Molecular FormulaC57H86N20O14S2
Molecular Weight1339.6 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)NC(CCCCNC(=O)C(CS)NC(=O)C=NNC(=S)N)C(=O)N
InChIInChI=1S/C57H86N20O14S2/c1-35(78)72-41(9-3-5-21-62-49(84)29-67-47(82)17-15-45(80)64-24-19-37-27-60-33-69-37)54(89)76-43(26-36-11-13-39(79)14-12-36)56(91)75-42(10-4-6-22-63-50(85)30-68-48(83)18-16-46(81)65-25-20-38-28-61-34-70-38)55(90)74-40(52(58)87)8-2-7-23-66-53(88)44(32-92)73-51(86)31-71-77-57(59)93/h11-14,27-28,31,33-34,40-44,79,92H,2-10,15-26,29-30,32H2,1H3,(H2,58,87)(H,60,69)(H,61,70)(H,62,84)(H,63,85)(H,64,80)(H,65,81)(H,66,88)(H,67,82)(H,68,83)(H,72,78)(H,73,86)(H,74,90)(H,75,91)(H,76,89)(H3,59,77,93)/b71-31-/t40-,41-,42-,43+,44-/m0/s1
InChIKeyCWGLLPDNNMQXPN-PDKNMLPSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Syringolin Analog Proteasome Inhibitor Procurement Guide


N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide is a complex, synthetic, peptide-based covalent inhibitor of the 20S proteasome, belonging to the syringolin analog class [1]. Syringolins are natural products secreted by Pseudomonas syringae that act as irreversible proteasome inhibitors, and their synthetic analogs are being actively developed as next-generation anticancer agents due to their novel mechanism of action involving a Michael addition to the catalytic threonine residue (Thr1) of the proteasome's β-subunits [2].

Workflow Proteasome inhibition mechanism studies
Selection β5-selective covalent inhibitor tool
Context Resistance model research and SAR

Why This Syringolin Analog Cannot Be Substituted


Syringolin analogs are not functionally interchangeable due to extreme sensitivity to minor structural modifications that dictate proteasome subunit selectivity, potency, and resistance profiles. The syringolin scaffold achieves proteasome inhibition through a unique covalent, irreversible mechanism that is distinct from reversible inhibitors like bortezomib or epoxyketones like carfilzomib [1]. Substitutions at the 3-position of the macrolactam moiety can shift selectivity between the β5 and β2 subunits, while modifications to the peptide tail influence binding affinity and off-target effects [2]. Therefore, a seemingly similar in-class compound may have a drastically different biological profile, rendering it unsuitable for a specific research or therapeutic application. Direct quantitative comparison of key parameters is mandatory for informed procurement.

• Scaffold modifications can shift subunit selectivity between β5 and β2, altering biological profile.
• Irreversible covalent mechanism is distinct from reversible or epoxyketone inhibitors, limiting interchangeability.
• Peptide tail variations affect binding affinity and off-target kinase or protease interactions.

Quantitative Differentiation from Comparator Inhibitors


β5 Subunit Inhibitory Potency vs. Syringolin A

In a direct head-to-head comparison, a phenylalanine-containing syringolin analog (compound 8e, which shares key structural features with the target compound including the modified peptide tail and urea linkage) exhibited a Ki of 44 nM for the proteasome β5 subunit, representing a 15-fold improvement in potency compared to the natural product Syringolin A [1].

β5 Inhibition Ki
Head-to-head
44 nM (analog 8e) vs ~660 nM (Syringolin A)
15-fold lower Ki
Supports improved β5 inhibition for proteasome pathway studies
Analog evidence; target compound inferred from structural similarity
Proteasome Inhibition Enzyme Kinetics Cancer Therapeutics

Cytotoxicity in Bortezomib-Resistant Myeloma Models

A structurally simplified syringolin A analogue (compound 4) demonstrated submicromolar cytotoxicity (IC50 range: 109–254 nM) against a panel of human cancer cell lines [1]. In a separate study using a more advanced analog (compound 19a), cytotoxicity was evaluated in bortezomib (BTZ)-resistant cell lines. Compound 19a showed only 3.2-fold (IC50: 18.0 nM) and 4.3-fold (IC50: 5.1 nM) higher resistance compared to the parental KMS-11 (IC50: 5.7 nM) and OPM-2 (IC50: 1.2 nM) cell lines, respectively, suggesting significantly less cross-resistance than observed with BTZ itself [2].

BTZ-Resistant Cell Activity
Cross-study
3.2–4.3×
resistance shift vs. parental
Supports evaluation in bortezomib-resistant myeloma models
Analog 19a IC50 5.1–18.0 nM in resistant lines; cross-study interpretation
Drug Resistance Cytotoxicity Multiple Myeloma

Subunit Selectivity: β5-Selective vs. Dual β5/β2 Inhibitors

The structural features of syringolin analogs dictate proteasome subunit selectivity. Compounds with specific urea-linker modifications, such as the one present in the target compound's structure, have been shown to be β5-selective [1]. In contrast, other syringolin analogs, like compound 19a, have been characterized as dual inhibitors of both β5 and β2 subunits, exhibiting time-dependent inhibition of both activities [2]. This difference in selectivity can lead to distinct biological outcomes and toxicity profiles.

Subunit Selectivity
Class-level
β5-selective (inferred)
vs. dual β5/β2 inhibitors
Selectivity profile may influence downstream signaling readouts
Data to verify for target compound; structural analogy only
Proteasome Subunit Selectivity Mechanism of Action SAR

Cryo-EM Structure of β5-Selective Syringolin Analog Binding Mode

Cryo-electron microscopy (cryo-EM) structures have been solved for a β5-selective covalent syringolin analog bound to the human 20S proteasome at 2.6 Å resolution (EMDB-73510, PDB-9yuz) [1]. This structural data provides atomic-level detail on the inhibitor's binding pose, confirming the covalent linkage to the catalytic Thr1 of the β5 subunit and revealing key contacts that favor β5-selectivity over other catalytic subunits (β1 and β2).

Binding Mode
Supporting evidence
Cryo-EM
2.6 Å resolution
Validates covalent β5 Thr1 binding for SAR studies
EMDB-73510, PDB-9yuz; analog structure
Structural Biology Cryo-EM Drug-Target Interaction

Optimal Preclinical and Research Applications


Bortezomib-Resistant Myeloma Models

This compound is ideally suited for preclinical studies in multiple myeloma (MM) or other hematological malignancies where bortezomib resistance has developed. As demonstrated by analog 19a's low cross-resistance (3.2–4.3 fold increase in IC50 versus parental lines) [1], syringolin analogs maintain potent activity where bortezomib fails. Procurement for use in BTZ-resistant cell lines (e.g., KMS-11/BTZ, OPM-2/BTZ) or patient-derived xenograft (PDX) models of refractory MM is a high-value application.

Structure-Based Drug Design and SAR Studies

The availability of high-resolution cryo-EM structural data for a β5-selective syringolin analog bound to the human 20S proteasome [2] makes this compound class an exceptional platform for SAR and structure-based drug design. Researchers can use this compound as a starting point to rationally modify the peptide tail or macrolactam substituents, guided by atomic-level interaction maps, to optimize potency, selectivity, or pharmacokinetic properties. This is a key differentiator from proteasome inhibitor classes lacking such detailed structural information.

Functional Consequences of β5 vs. Dual β5/β2 Inhibition

The distinct subunit selectivity profile of this compound (β5-selective) provides a crucial tool for dissecting the specific biological roles of proteasome catalytic subunits. Researchers can use this compound in side-by-side comparisons with dual β5/β2 inhibitors (like compound 19a) to identify which downstream signaling pathways (e.g., NF-κB activation, ER stress response, apoptosis induction) and cellular phenotypes are specifically attributable to β5 inhibition alone versus broader proteasome blockade [3]. This mechanistic insight is vital for understanding therapeutic index and potential toxicities.

Application
Selection Property
Validation Focus
BTZ-resistant myeloma research
Low cross-resistance profile
Cytotoxicity in resistant vs. parental lines
SAR and structure-based design
Cryo-EM validated binding mode
β5 Thr1 interaction and selectivity determinants
Proteasome subunit selectivity research
β5-selective inhibition profile
Pathway-specific downstream signaling (e.g., NF-κB, ER stress)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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